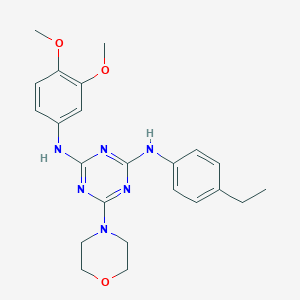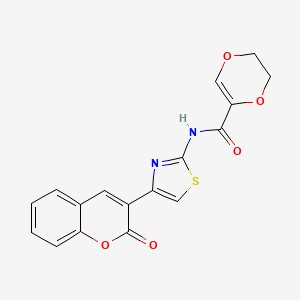
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic compound. It is related to a class of compounds known as coumarin linked thiazole derivatives . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves a one-pot three-component cyclocondensation of various coumarin chalcones, thiosemicarbazide and 2-bromocoumarin . The key features of this reaction are the incorporation of four heterocyclic rings in the structure of target products, using commonly available and inexpensive catalysts, high yields, and simple reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR and API-ES mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively. For instance, coumarin linked thiazole derivatives have been analyzed for α-glucosidase inhibitory potential in an in-vitro assay .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one such compound, (Z)-5-iodo-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one, was reported to have a melting point of 247–248 °C .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Activity
A study highlights the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds using an environmentally friendly microwave irradiation technique. These compounds, derived from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide, showcased significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).
Metal Complex Synthesis and Spectroscopic Studies
Research on the synthesis of novel organic ligands, including 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, has been conducted. These ligands, being tautomeric forms of 2-oxo-2-(arylamino)-(2E)-2-[(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-methyledene]ethanethioic acid hydrazides, were used to synthesize copper(II), cobalt(II), and nickel(II) complexes. The study provides detailed insights into the crystal structure, spectroscopic properties, and electrochemical behavior of these complexes (Myannik et al., 2018).
Application as Chemosensors
A set of coumarin benzothiazole derivatives, specifically designed and synthesized for anion recognition, has demonstrated promising capabilities as chemosensors for cyanide anions. The study explored the compounds' crystal structures, photophysical properties, and their unique interaction with cyanide anions, leading to observable color and fluorescence changes, which could have practical applications in various fields (Wang et al., 2015).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
The utilization of ultrasound irradiation has been successfully applied in the synthesis of novel thiazole derivatives bearing a coumarin nucleus. The study not only highlights the efficient synthesis methodology but also delves into the cytotoxic activities of these derivatives, providing valuable insights into their potential therapeutic applications (Gomha & Khalil, 2012).
Direcciones Futuras
The future directions for research on “N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. For instance, coumarin linked thiazole derivatives have shown promise as potential α-glucosidase inhibitors , which could be a valuable area for future research.
Propiedades
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c20-15(14-8-22-5-6-23-14)19-17-18-12(9-25-17)11-7-10-3-1-2-4-13(10)24-16(11)21/h1-4,7-9H,5-6H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYTDHBJBAJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)
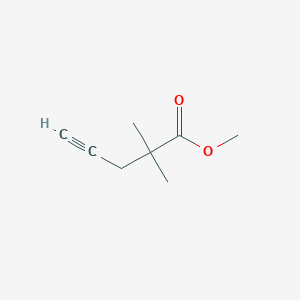
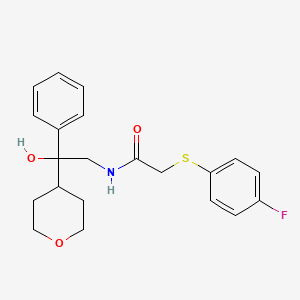
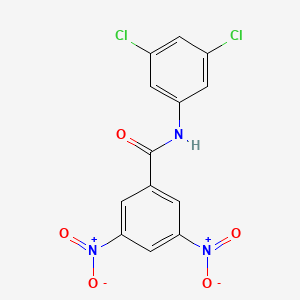

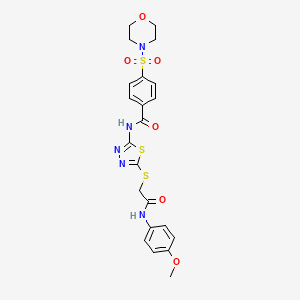
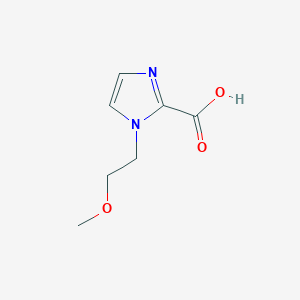
![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)
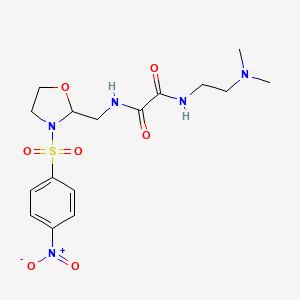
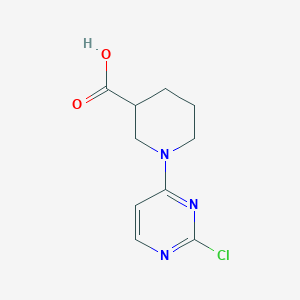
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
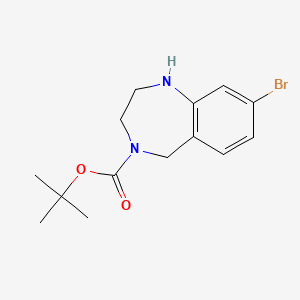
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
